Methyl 5-fluoro-6-methoxynicotinate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Substituting positional isomers like Methyl 2-fluoro-6-methoxynicotinate risks failed cross-couplings and invalid SAR data due to altered electronic environments. This specific 5-fluoro,6-methoxy substitution pattern is essential for replicating patented DHODH inhibitor syntheses. - Enables precise pharmacophore mapping for DHODH medicinal chemistry programs. - Serves as a direct precursor to 5-fluoro-6-methoxynicotinic acid, ensuring reproducibility of documented routes. - High purity supports regioselective SNAr investigations without confounding impurity effects.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 953780-40-0
Cat. No. B1420899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-6-methoxynicotinate
CAS953780-40-0
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(=O)OC)F
InChIInChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
InChIKeyHJBPCUZDKHCJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-6-Methoxynicotinate: Key Fluorinated Building Block


Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0) is a polysubstituted pyridine-3-carboxylate derivative [1]. As a fluorinated nicotinate ester, its core structure is defined by a methoxy group at the 6-position and a fluorine atom at the 5-position of the pyridine ring . This specific substitution pattern yields a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol [2]. The compound is a solid at room temperature and is utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Fluorinated pyridine building block
Supports regiospecific functionalization
Cited in patented synthetic routes

Methyl 5-Fluoro-6-Methoxynicotinate: Generic Substitution Risks


The strategic value of Methyl 5-fluoro-6-methoxynicotinate is highly dependent on its precise 5-fluoro, 6-methoxy substitution pattern on the pyridine ring . Attempting a generic substitution with closely related positional isomers, such as Methyl 2-fluoro-6-methoxynicotinate (CAS 117671-03-1) or Methyl 4-fluoro-6-methoxynicotinate , introduces significant risks. The altered electronic and steric environment of the pyridine ring due to a different fluorine position fundamentally changes the compound's reactivity in downstream reactions (e.g., in cross-couplings or nucleophilic aromatic substitutions) and can drastically alter its interaction with biological targets in a medicinal chemistry program [1]. Consequently, even compounds with identical molecular formulas can fail to replicate the specific synthetic or biological outcomes for which Methyl 5-fluoro-6-methoxynicotinate is procured, leading to failed syntheses or invalid structure-activity relationship (SAR) data.

Target
Potential Substitute
Key Mismatch
5-Fluoro, 6-methoxy substitution
2-Fluoro (CAS 117671-03-1) or 4-fluoro isomers
Reactivity and biological engagement may shift due to altered electronic environment

Methyl 5-Fluoro-6-Methoxynicotinate: Differentiation Evidence


Regioisomeric Structure Comparison

The primary differentiation of Methyl 5-fluoro-6-methoxynicotinate lies in its regiospecific substitution. Unlike its isomers Methyl 2-fluoro-6-methoxynicotinate (CAS 117671-03-1) and Methyl 4-fluoro-6-methoxynicotinate, this compound has the fluorine atom at the 5-position of the pyridine ring . This structural difference, while not captured by simple assays, is a critical determinant of both chemical reactivity and biological function, impacting downstream applications from synthetic transformations to target binding [1].

Regioisomeric identity
Head-to-head
5-fluoro,6-methoxy vs. 2-fluoro or 4-fluoro regioisomers
Determines downstream reactivity and SAR outcome
Structural confirmation by NMR/MS required
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Patented Synthetic Intermediate

Methyl 5-fluoro-6-methoxynicotinate is explicitly described as a key intermediate in a patented synthesis (US07875636B2) for producing 5-fluoro-6-methoxynicotinic acid (CAS 953780-42-2) [1]. In this procedure, 3.5 g (18.9 mmol) of the target compound was reacted with 4.2 g (61.5 mmol) of KOH in 70 ml of MeOH at room temperature for 5 hours to yield the corresponding acid after concentration . This documented use validates its synthetic utility at a preparative scale, providing a reliable and specific application benchmark that generic building blocks cannot guarantee.

Patent use case
Method context
Hydrolysis to 5-fluoro-6-methoxynicotinic acid per US07875636B2; 3.5 g scale demonstrated
Supports process replication feasibility
Conditions require verification with own substrate
Process Chemistry Patent Synthesis Pharmaceutical Intermediates

Purity Grade Differentiation

Commercial purity specifications for Methyl 5-fluoro-6-methoxynicotinate demonstrate a clear procurement choice. The product is available with a minimum purity of 95% from suppliers like AKSci and CymitQuimica , and a higher specification of 97% from suppliers including AchemBlock , Bide Pharmatech , and Sigma-Aldrich . Additionally, Chemscene offers the product with a purity of ≥98% . This range of specified purities allows for selection based on application requirements, where a 95% grade may suffice for initial screening, while a 97% or 98% grade is more appropriate for advanced intermediates requiring higher fidelity.

Purity range
Specification review
95% to ≥98% across suppliers
Purity grade selection impacts reproducibility
Data to verify per supplier CoA
Chemical Procurement Quality Control Analytical Chemistry

DHODH Inhibition: Class-Level Inference

While specific biological activity data for Methyl 5-fluoro-6-methoxynicotinate itself is limited in public literature, a strong class-level inference can be made from its direct acid derivative, 5-fluoro-6-methoxynicotinic acid (CAS 953780-42-2). This acid has been reported as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine biosynthesis pathway . The specific 5-fluoro,6-methoxy substitution pattern is likely a key structural determinant for this biological activity, differentiating it from other fluoronicotinic acid derivatives. This provides a scientifically grounded rationale for selecting Methyl 5-fluoro-6-methoxynicotinate as a prodrug or precursor form for developing DHODH-targeting probes or therapeutic candidates [1].

DHODH activity inference
Class-level
Acid derivative reported as DHODH inhibitor; class-level link to this ester
Hypothesis-driven SAR exploration context
Requires direct validation with this compound
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Downstream Functionalization Reactivity

The unique 5-fluoro,6-methoxy substitution pattern on the electron-deficient pyridine ring of Methyl 5-fluoro-6-methoxynicotinate dictates its reactivity in key chemical transformations . The fluorine atom at the 5-position can be activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group, while the methoxy group at the 6-position can influence regioselectivity in electrophilic substitutions or be involved in subsequent demethylation reactions [1]. This contrasts with isomers where the fluorine is at the 2- or 4-position, which would exhibit different activation profiles and potentially lead to different reaction outcomes or require distinct catalytic conditions [2]. This defined reactivity profile is a key differentiator for chemists designing multi-step syntheses.

SNAr reactivity
Class-level
5-fluoro activated by ester; methoxy influences regioselectivity
Guides regioselective synthesis design
Reactivity context-dependent; evaluate under actual conditions
Synthetic Methodology Cross-Coupling Nucleophilic Aromatic Substitution

Methyl 5-Fluoro-6-Methoxynicotinate: R&D and Synthesis Applications


Synthesis of DHODH Inhibitor Candidates

Based on the reported activity of its direct analog, 5-fluoro-6-methoxynicotinic acid, as a potent DHODH inhibitor, this methyl ester is an ideal building block for medicinal chemistry programs targeting this enzyme . Its ester form can be used as a prodrug or easily hydrolyzed to the free acid for further derivatization. Procuring this specific compound ensures that the crucial 5-fluoro,6-methoxy pharmacophore is incorporated correctly, enabling a focused structure-activity relationship (SAR) study around this core.

Reliable Intermediate for Patented Processes

Methyl 5-fluoro-6-methoxynicotinate is a key starting material or intermediate in documented synthetic routes, such as the one detailed in patent US07875636B2 for preparing 5-fluoro-6-methoxynicotinic acid . Procuring this compound with a verified purity (e.g., 97% from Sigma-Aldrich or ≥98% from Chemscene ) is critical for replicating the conditions of these patented processes, ensuring reproducibility and reducing the risk of process failure due to unknown impurities.

Regioselective SNAr on Fluorinated Pyridines

The 5-fluoro substitution on the electron-deficient pyridine ring makes this compound a valuable substrate for investigating regioselective nucleophilic aromatic substitution (SNAr) reactions . Researchers can utilize Methyl 5-fluoro-6-methoxynicotinate to study the effects of the 6-methoxy group and the 3-ester group on the rate and selectivity of fluorine displacement by various N-, O-, and S-nucleophiles, contributing to the broader understanding of heteroaromatic chemistry.

Agrochemical Discovery: Crop Protection Agents

Fluorinated pyridine derivatives are a privileged scaffold in agrochemicals. This compound is cited for use as an intermediate in the synthesis of agrochemical products . Its defined substitution pattern allows for the systematic exploration of chemical space to discover new active ingredients with improved potency, selectivity, or environmental profiles for herbicides, fungicides, or insecticides .

Application
Selection Property
Validation Focus
DHODH inhibitor development studies
Fluorinated pharmacophore building block
DHODH enzyme assay relevance review
Replication of patented synthesis
Verified purity grade
Process reproducibility check
Regioselective SNAr methodology research
Defined substitution pattern
Nucleophile displacement selectivity
Agrochemical scaffold exploration
Fluorinated pyridine core
Structure-activity profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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